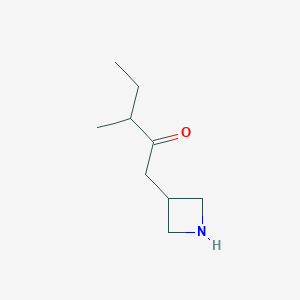

1-(Azetidin-3-yl)-3-methylpentan-2-one

Description

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-3-methylpentan-2-one |

InChI |

InChI=1S/C9H17NO/c1-3-7(2)9(11)4-8-5-10-6-8/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

WNYLQIBSCUMVEY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)CC1CNC1 |

Origin of Product |

United States |

Biological Activity

1-(Azetidin-3-yl)-3-methylpentan-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. Its structure can influence its biological activity by interacting with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through specific interactions. The azetidine ring can engage in hydrogen bonding and hydrophobic interactions, affecting metabolic pathways and potentially leading to therapeutic effects.

Biological Activities

- Antimicrobial Properties :

-

Anticancer Activity :

- Research indicates that azetidinone derivatives can induce apoptosis in cancer cell lines. In particular, compounds with similar structures have demonstrated antiproliferative effects against breast cancer cells (MCF-7 and MDA-MB-231) at nanomolar concentrations . The mechanism often involves tubulin destabilization, leading to mitotic catastrophe.

-

Neuroprotective Effects :

- Some studies suggest that azetidine derivatives may possess neuroprotective properties, although specific data on this compound is limited. The interaction with neurotransmitter systems could be a potential area for further investigation.

Study 1: Antiproliferative Effects

A series of azetidinone derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. Notably, certain compounds exhibited IC50 values in the low micromolar range, indicating potent activity against MCF-7 cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | MCF-7 | 0.5 |

| 2 | MDA-MB-231 | 0.8 |

| 3 | HT-29 | 1.2 |

Study 2: Antiviral Activity

Another study evaluated the antiviral properties of azetidinone derivatives against HCMV. The results indicated that compounds with the azetidine structure inhibited viral replication effectively.

| Compound | Virus | IC50 (µM) |

|---|---|---|

| A | HCMV | 4.5 |

| B | HIV-1 | 5.0 |

| C | Chikungunya | 6.0 |

Comparison with Similar Compounds

1-(Azetidin-1-yl)-Substituted Ketones

The 1-yl positional isomer (azetidine attached to the carbonyl carbon) contrasts with the 3-yl substitution in the target compound. This difference alters steric accessibility and electronic interactions. For instance, azetidin-1-yl derivatives in –5 are synthesized via alkylation of preformed azetidine-ketone intermediates, suggesting that the target compound’s synthesis might require tailored regioselective strategies .

1-(Dimethylamino)-2-methylpentan-3-one (CAS 51690-03-0)

This compound replaces the azetidine ring with a dimethylamino group. Key differences include:

- Solubility: Azetidine’s compact structure may lower water solubility relative to the dimethylamino analogue, though empirical data are unavailable.

- Hazards: The dimethylamino compound requires stringent safety protocols (e.g., ventilation, medical consultation upon exposure), highlighting that azetidine-containing variants may pose distinct handling challenges .

3-Methyl-2-pentanone (CAS 565-61-7)

A simpler ketone lacking nitrogen substituents, 3-methyl-2-pentanone serves as a baseline for assessing the azetidine group’s impact. Differences include:

- Boiling Point: The azetidine group increases molecular weight (estimated ~169 g/mol vs. 100.16 g/mol for 3-methyl-2-pentanone), likely elevating boiling points.

- Reactivity : The azetidine’s nitrogen enables hydrogen bonding and participation in acid-base reactions, absent in the unsubstituted ketone .

Reactivity and Functionalization

- Azetidine vs.

- Ketone-Alkylation Pathways : –5 highlights that azetidine-ketones undergo alkylation at the α-position to the carbonyl, suggesting similar reactivity for the target compound in synthetic workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.